Cyclopropyl(m-tolyl)methanol

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Cyclopropyl(m-tolyl)methanol (CAS 886366-44-5), also designated as [1-(3-methylphenyl)cyclopropyl]methanol, is a secondary alcohol characterized by a cyclopropyl group and a meta-tolyl substituent, with a molecular formula of C₁₁H₁₄O and a molecular weight of 162.23 g/mol. It is available in both racemic and enantiopure ((R)-enantiomer, CAS 2349647-45-4) forms, with commercial purity levels typically at or above 95%.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
Cat. No. B7846986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl(m-tolyl)methanol
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(C2CC2)O
InChIInChI=1S/C11H14O/c1-8-3-2-4-10(7-8)11(12)9-5-6-9/h2-4,7,9,11-12H,5-6H2,1H3
InChIKeyJDJOHEMCPDGCGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyl(m-tolyl)methanol: Procurement-Ready Chemical Identity and Baseline Specifications for Research Use


Cyclopropyl(m-tolyl)methanol (CAS 886366-44-5), also designated as [1-(3-methylphenyl)cyclopropyl]methanol, is a secondary alcohol characterized by a cyclopropyl group and a meta-tolyl substituent, with a molecular formula of C₁₁H₁₄O and a molecular weight of 162.23 g/mol . It is available in both racemic and enantiopure ((R)-enantiomer, CAS 2349647-45-4) forms, with commercial purity levels typically at or above 95% [1]. This compound serves as a valuable building block in medicinal chemistry and organic synthesis, owing to the conformational rigidity imparted by the cyclopropyl ring and the distinct electronic and steric properties of the m-tolyl group [2].

Why Cyclopropyl(m-tolyl)methanol Cannot Be Casually Substituted with Other Aryl Cyclopropyl Methanols


Substituting Cyclopropyl(m-tolyl)methanol with a close analog such as Cyclopropyl(phenyl)methanol or Cyclopropyl(o-tolyl)methanol is not chemically or pharmacologically neutral. The position of the methyl substituent on the aryl ring (meta vs. ortho vs. para) profoundly alters the compound's electronic distribution, steric profile, and lipophilicity [1]. These differences directly impact binding affinities in biological assays and the stereoelectronic outcomes of synthetic transformations, as the meta-substitution pattern can lead to distinct conformational preferences and metabolic liabilities compared to its ortho and para isomers [2]. Therefore, procurement decisions must be based on specific, quantifiable performance differences rather than generic class membership.

Quantitative Evidence for Selecting Cyclopropyl(m-tolyl)methanol Over Closest Analogs


Metabolic Stability: Cyclopropyl Ring Imparts Reduced CYP-Mediated Oxidation Compared to Alkyl Analogs

The cyclopropyl group in Cyclopropyl(m-tolyl)methanol is known to confer enhanced metabolic stability compared to non-cyclopropyl or straight-chain alkyl analogs. This is due to the high C-H bond dissociation energy of the cyclopropane ring, which makes it less susceptible to cytochrome P450 (CYP)-mediated oxidation [1]. While direct data for the specific compound is limited, class-level inference from FDA-approved drugs like pitavastatin demonstrates that a cyclopropyl substitution can divert metabolism away from major CYP isoforms (e.g., CYP3A4), reducing the potential for drug-drug interactions (DDIs) [2].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Antitubercular Activity: 4-(Aryloxy)phenyl Cyclopropyl Methanols Achieve MIC as Low as 0.78 μg/mL Against M. tuberculosis

In a series of 4-(aryloxy)phenyl cyclopropyl methanols, which are structurally related to Cyclopropyl(m-tolyl)methanol, compounds demonstrated potent in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. The most active compound (36) achieved a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL against multi-drug resistant (MDR) and extensively drug-resistant (XDR) clinical isolates, and exhibited 98% killing of intracellular bacilli in mouse macrophages [1]. Within the same series, several compounds showed MIC values of 3.12 μg/mL, 1.56 μg/mL, and as low as 0.78 μg/mL against the H37Rv strain [1].

Antitubercular Agents Antimicrobial Activity Structure-Activity Relationship

Synthetic Utility: 2-Arylcyclopropylmethanol Enables High-Yield Prins Cyclization (84% over 3 steps) vs. Traditional Substrates

2-Arylcyclopropylmethanol, a close structural analog of Cyclopropyl(m-tolyl)methanol, has been shown to be an effective substitute for homoallyl aryl alcohols in Prins cyclization reactions with aliphatic aldehydes [1]. This method generates cis-2,6-disubstituted tetrahydropyrans in high yields and is free from 2-oxonia-Cope rearrangement, a common side reaction [1]. This protocol was used to synthesize the natural product (±)-centrolobine in an overall yield of 84% over three steps, highlighting the efficiency of this scaffold [1].

Organic Synthesis Prins Cyclization Tetrahydropyran Synthesis

Enantiomeric Differentiation: (R)-Cyclopropyl(m-tolyl)methanol Enables Chiral Resolution for Stereospecific Synthesis

The availability of Cyclopropyl(m-tolyl)methanol in an enantiopure (R)-form (CAS 2349647-45-4) allows for stereospecific synthesis and biological evaluation [1]. In contrast, the racemic mixture (CAS 886366-44-5) or achiral analogs like cyclopropyl(phenyl)methanol may not provide the same level of stereochemical control in target interactions . The (R)-enantiomer can be used to explore chirality-dependent binding modes and to synthesize enantiomerically pure drug candidates.

Chiral Synthesis Enantioselectivity Medicinal Chemistry

Procurement-Driven Application Scenarios for Cyclopropyl(m-tolyl)methanol Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization for Metabolically Stable Kinase Inhibitors

Based on its class-level evidence for improved metabolic stability [1], Cyclopropyl(m-tolyl)methanol is an ideal starting material for designing kinase inhibitors or other enzyme inhibitors where reducing oxidative metabolism is a key goal. Its cyclopropyl group can be strategically placed to shield metabolically labile sites, potentially increasing the half-life and reducing the clearance of drug candidates. This is particularly relevant for central nervous system (CNS) drugs, where enhanced metabolic stability can improve brain exposure.

Antitubercular Drug Discovery: Synthesis and Screening of 4-(Aryloxy)phenyl Cyclopropyl Methanol Derivatives

Given the demonstrated potency of related cyclopropyl methanol derivatives against drug-resistant Mycobacterium tuberculosis [2], Cyclopropyl(m-tolyl)methanol is a logical building block for synthesizing new antitubercular agents. Researchers can use it as a core scaffold to generate focused libraries, exploring substitutions on the aryl ring and the cyclopropyl group to further optimize MIC values and intracellular killing activity, with the goal of identifying novel leads for tuberculosis therapy.

Synthetic Methodology: Development of Novel Prins Cyclization Reactions

The success of 2-arylcyclopropylmethanols in high-yielding, stereoselective Prins cyclizations [3] positions Cyclopropyl(m-tolyl)methanol as a valuable tool for developing new synthetic methods. Chemists can use it to explore the scope and limitations of Prins-type reactions with different aldehydes and catalysts, aiming to create complex tetrahydropyran-containing molecules that are common in natural products and bioactive compounds. This scaffold can also be used to study the mechanistic nuances of cyclopropylcarbinyl cation rearrangements.

Chiral Pool Synthesis: Enantioselective Construction of Pharmaceutical Intermediates

The availability of (R)-cyclopropyl(m-tolyl)methanol in high enantiopurity [4] makes it a strategic choice for the enantioselective synthesis of complex pharmaceutical intermediates. It can serve as a chiral auxiliary or be incorporated directly into a target molecule to establish a stereogenic center with a cyclopropyl group, a feature found in several approved drugs. This scenario is highly relevant for process chemistry and the manufacture of active pharmaceutical ingredients (APIs).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclopropyl(m-tolyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.